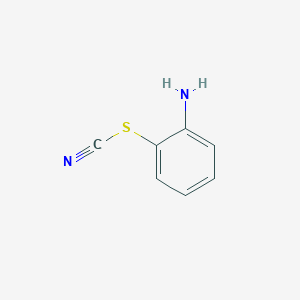
2-Aminophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminophenyl thiocyanate is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
2-Aminophenyl thiocyanate exhibits several biological activities that make it a valuable compound in drug development.
Anticancer Properties
Research indicates that derivatives of thiocyanate compounds, including this compound, have shown promising anticancer activity. For instance, compounds derived from 2-aminothiazole structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. These studies highlight the potential of thiocyanate derivatives in targeting cancer cells effectively .
Antioxidant Activity
Thiocyanates are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The incorporation of the thiocyanate group into organic molecules has been linked to enhanced radical scavenging activities, making these compounds suitable for developing antioxidant therapies .
Antimicrobial Effects
Thiocyanates, including those derived from this compound, have demonstrated antimicrobial properties. They play a role in host defense mechanisms, particularly through the lactoperoxidase pathway, which utilizes thiocyanate as a substrate to produce microbicidal agents . This suggests potential applications in treating infections.
Synthetic Applications
The unique structure of this compound allows it to be utilized as a building block in organic synthesis.
Synthesis of Heterocycles
This compound can be employed in the synthesis of various heterocyclic compounds. For example, its reaction with different electrophiles has been explored to create novel thiazole and thiazolidinone derivatives with enhanced biological activities .
| Compound Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Thiazole Derivatives | Reflux with electrophiles | 70-90 |
| Thiazolidinones | Cyclization under mild conditions | 60-85 |
Functionalization Reactions
The thiocyanate group can be further modified to introduce various functional groups, enhancing the compound's chemical diversity and potential applications. This includes reactions with amines and alcohols to form amides and esters, respectively .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in various applications.
Anticancer Study
A study evaluated the cytotoxicity of synthesized 2-aminothiazole derivatives against multiple cancer cell lines, including HepG2 and PC12. The results indicated that specific modifications to the thiocyanate group significantly improved anticancer activity compared to unmodified compounds .
Antioxidant Efficacy
In another investigation, researchers assessed the antioxidant capacity of various thiocyanate derivatives using DPPH radical scavenging assays. Compounds containing the 2-aminophenyl moiety exhibited superior scavenging abilities compared to standard antioxidants, suggesting their potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress .
Propiedades
Número CAS |
55290-52-3 |
|---|---|
Fórmula molecular |
C7H6N2S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
(2-aminophenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,9H2 |
Clave InChI |
ALCSIGNRSZDGBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC#N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















